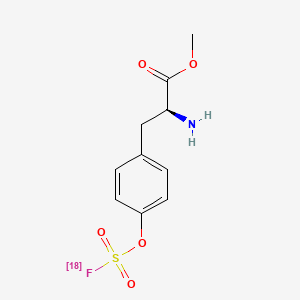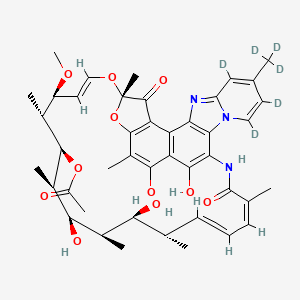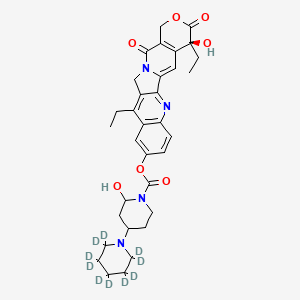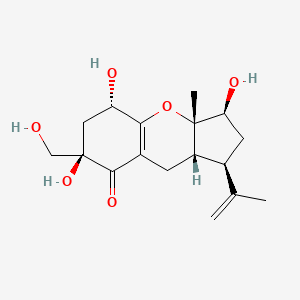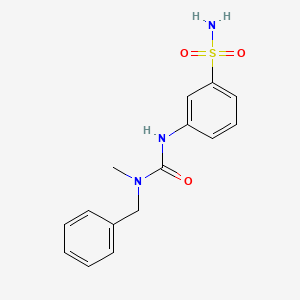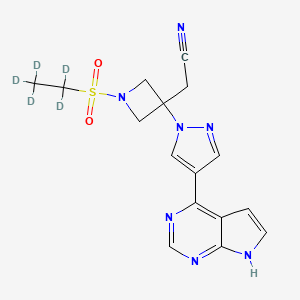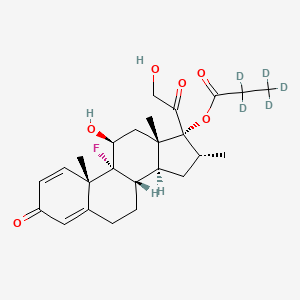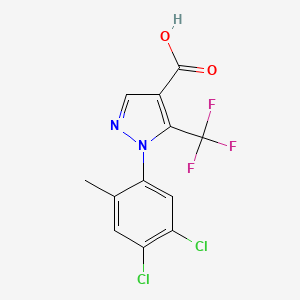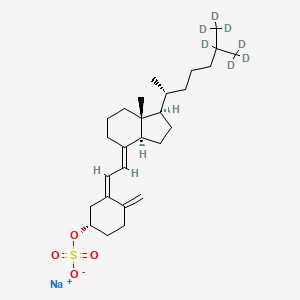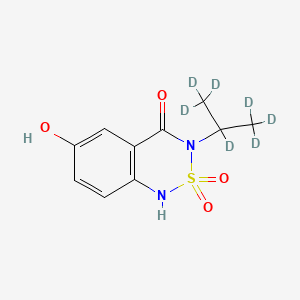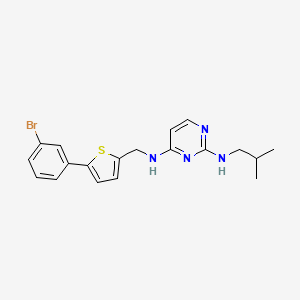
Antibacterial agent 72
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antibacterial Agent 72 is a synthetic compound known for its potent antibacterial properties. It is used to combat a wide range of bacterial infections, particularly those caused by drug-resistant strains. This compound has garnered significant attention due to its effectiveness and unique mechanism of action, making it a valuable asset in the field of antimicrobial therapy.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Antibacterial Agent 72 typically involves a multi-step process. The initial step often includes the formation of a core structure through a series of condensation reactions. This is followed by the introduction of functional groups that enhance its antibacterial activity. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants tailored to achieve the desired chemical structure.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using batch or continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions are carefully controlled, including temperature, pressure, and pH, to optimize the efficiency of the synthesis. Advanced purification techniques, such as crystallization and chromatography, are employed to isolate the compound in its pure form .
化学反応の分析
Types of Reactions: Antibacterial Agent 72 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: The opposite of oxidation, this reaction involves the gain of hydrogen or the loss of oxygen, leading to the formation of reduced compounds.
Substitution: In this reaction, one functional group in the molecule is replaced by another, which can significantly alter the compound’s properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to ensure the desired outcome .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce hydrogenated compounds. Substitution reactions often result in the formation of new derivatives with enhanced or modified antibacterial properties .
科学的研究の応用
Antibacterial Agent 72 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the mechanisms of antibacterial action and to develop new synthetic methodologies.
Biology: Researchers utilize this compound to investigate bacterial resistance mechanisms and to screen for potential inhibitors of bacterial growth.
Medicine: this compound is explored for its therapeutic potential in treating infections caused by multidrug-resistant bacteria.
Industry: It is incorporated into various products, such as coatings and textiles, to provide antibacterial properties and prevent microbial contamination
作用機序
The mechanism of action of Antibacterial Agent 72 involves targeting specific bacterial pathways. It primarily disrupts the synthesis of bacterial cell walls, leading to cell lysis and death. The compound binds to key enzymes involved in cell wall synthesis, inhibiting their activity and preventing the formation of essential structural components. This action is highly specific to bacterial cells, minimizing the impact on human cells .
類似化合物との比較
Sulfonamides: These compounds also target bacterial cell wall synthesis but have a different chemical structure and mechanism of action.
Beta-lactams: This class of antibiotics, including penicillins and cephalosporins, shares a similar target but differs in their chemical composition and resistance profiles.
Oxazolidinones: These compounds inhibit protein synthesis in bacteria, offering a different approach to antibacterial therapy .
Uniqueness: Antibacterial Agent 72 stands out due to its unique chemical structure and potent activity against drug-resistant bacteria. Its ability to specifically target bacterial cell wall synthesis with minimal side effects makes it a valuable addition to the arsenal of antibacterial agents .
特性
分子式 |
C19H21BrN4S |
|---|---|
分子量 |
417.4 g/mol |
IUPAC名 |
4-N-[[5-(3-bromophenyl)thiophen-2-yl]methyl]-2-N-(2-methylpropyl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C19H21BrN4S/c1-13(2)11-23-19-21-9-8-18(24-19)22-12-16-6-7-17(25-16)14-4-3-5-15(20)10-14/h3-10,13H,11-12H2,1-2H3,(H2,21,22,23,24) |
InChIキー |
DDSMIWLZASRKLN-UHFFFAOYSA-N |
正規SMILES |
CC(C)CNC1=NC=CC(=N1)NCC2=CC=C(S2)C3=CC(=CC=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


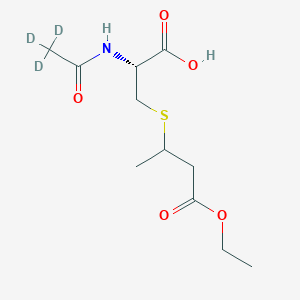
![N'-(3-bromo-4-fluorophenyl)-N-hydroxy-4-[2-[4-(2-hydroxyethoxymethyl)triazol-1-yl]ethylamino]-1,2,5-oxadiazole-3-carboximidamide;hydrochloride](/img/structure/B12414312.png)
